PseudolaricacidAbeta-D-glucoside

Description

Origin and Context within Natural Products Chemistry

Pseudolaric acid A beta-D-glucoside is a naturally occurring compound belonging to the diterpenoid family. medchemexpress.com It is isolated from the root bark of the golden larch tree, Pseudolarix kaempferi (also known as Pseudolarix amabilis), a species native to China. medchemexpress.compsu.edu The root bark of this tree, known in traditional Chinese medicine as 'Tu-jing-pi', has a long history of use for treating skin ailments, particularly those of fungal origin. psu.edu

The isolation and characterization of compounds from Pseudolarix kaempferi have yielded a series of related diterpenoids known as pseudolaric acids. psu.edu Pseudolaric acid A beta-D-glucoside is the glycosidic derivative of Pseudolaric acid A, one of the major constituents of the plant's extract. psu.edu The process of isolating these compounds often involves extraction with methanol (B129727) followed by chromatographic techniques, such as high-speed counter-current chromatography, to separate the various pseudolaric acids and their glucosides. targetmol.com A reversed-phase high-performance liquid chromatography (HPLC) method has been developed for the simultaneous quantification of major diterpenoids in Pseudolarix kaempferi, including Pseudolaric acid A beta-D-glucoside. targetmol.commybiosource.com

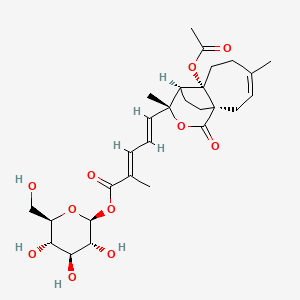

The chemical structure of Pseudolaric acid A beta-D-glucoside is characterized by a complex tricyclic diterpenoid core attached to a beta-D-glucose moiety via a glycosidic bond. Its chemical formula is C28H38O11, and it has a molecular weight of 550.6 g/mol . biocat.com

Significance of Glucosidic Structures in Biological Systems

Glycosylation, the attachment of sugar moieties to other molecules, is a widespread phenomenon in nature and plays a critical role in a vast array of biological processes. The presence of a glucosidic structure, as seen in Pseudolaric acid A beta-D-glucoside, can significantly influence the parent molecule's (aglycone's) physicochemical properties and biological activity.

The addition of a glucose unit generally increases the water solubility of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. Furthermore, the glycosidic linkage can modulate the compound's interaction with specific cellular targets.

A study on the related compound, Pseudolaric acid B (PAB), and its glucoside (referred to as PLAG in the study) provides insight into the functional importance of the glucose moiety. This research demonstrated that while PAB activated peroxisome proliferator-activated receptor (PPAR) isoforms, the esterification of the carboxyl group with beta-D-O-glucopyranoside to form the glucoside markedly reduced or abolished this activity. nih.gov This suggests that the presence of the glucose molecule can significantly alter the biological activity of the pseudolaric acid core, a critical consideration in the evaluation of Pseudolaric acid A beta-D-glucoside's own biological profile.

Current Research Landscape and Knowledge Gaps for Pseudolaric acid A beta-D-glucoside

The current body of research indicates that Pseudolaric acid A beta-D-glucoside possesses a range of biological activities, though detailed mechanistic studies on this specific glycoside are less abundant compared to its aglycone, Pseudolaric acid A, and the related compound, Pseudolaric acid B.

Reported Biological Activities:

Antifungal Activity: Several sources report that Pseudolaric acid A beta-D-glucoside exhibits antifungal properties. medchemexpress.comtargetmol.commedchemexpress.com This is consistent with the traditional use of the plant source. A recent study on Pseudolaric acid A (the aglycone) demonstrated its effectiveness against non-albicans Candida species and a synergistic effect with fluconazole, particularly against fluconazole-resistant C. tropicalis. nih.gov However, specific studies detailing the antifungal spectrum and mechanism of action of the glucoside form are needed.

Antifertility Activity: Antifertility effects have also been attributed to Pseudolaric acid A beta-D-glucoside. medchemexpress.commedchemexpress.com

Anticancer and Antibacterial Properties: Some commercial suppliers of Pseudolaric acid A beta-D-glucoside list it as having anticancer and antibacterial properties. targetmol.combiocat.com While research has shown that other pseudolaric acids, such as Pseudolaric acid B, exhibit significant antitumor activity by disrupting microtubule networks and inducing apoptosis in various cancer cell lines, including cervical cancer, detailed peer-reviewed studies specifically validating these claims for Pseudolaric acid A beta-D-glucoside are not as readily available. nih.govnih.gov Similarly, while Pseudolaric acid D has been studied for its anti-inflammatory effects in the context of atherosclerosis, such detailed investigations for Pseudolaric acid A beta-D-glucoside are lacking. nih.gov

Identified Knowledge Gaps:

A significant knowledge gap exists in the scientific literature regarding the specific biological activities and mechanisms of action of Pseudolaric acid A beta-D-glucoside. The primary areas where further research is required include:

Detailed Mechanistic Studies: While broad activities like "antifungal" are reported, in-depth studies to elucidate the specific molecular targets and pathways through which Pseudolaric acid A beta-D-glucoside exerts its effects are largely absent.

Comparative Bioactivity Profiling: Comprehensive comparative studies between Pseudolaric acid A and its beta-D-glucoside are needed to fully understand the role of the glucose moiety in modulating its biological activities. The findings from the study on Pseudolaric acid B and its glucoside suggest that such a comparison is crucial. nih.gov

Validation of Anticancer and Anti-inflammatory Potential: Rigorous, peer-reviewed investigations are necessary to validate the anticancer and anti-inflammatory properties attributed to Pseudolaric acid A beta-D-glucoside by commercial sources.

Biosynthetic Pathway: While the natural origin is known, the specific enzymatic steps involved in the glycosylation of Pseudolaric acid A within Pseudolarix kaempferi remain to be fully elucidated.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYWRYGMQNKDQB-VHJBJYHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276462 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98891-44-2 | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98891-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98891-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Biotransformation of Pseudolaricacidabeta D Glucoside

Investigation of Enzymatic Glucosylation Pathways

The formation of Pseudolaric Acid A β-D-glucoside from its aglycone, Pseudolaric acid A, would theoretically involve an enzymatic glucosylation step. This process is crucial for altering the solubility, stability, and biological activity of the parent compound.

Role of UDP-Glycosyltransferases in Pseudolaric Acid A β-D-glucoside Formation

The primary enzymes responsible for the glucosylation of a wide array of natural products are UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule like Pseudolaric acid A. frontiersin.orgnih.gov UGTs are a large and diverse superfamily of enzymes, and specific UGTs often exhibit high substrate and regioselectivity. nih.gov The identification and characterization of a UGT capable of acting on Pseudolaric acid A would be the first step in elucidating the biosynthesis of its β-D-glucoside. Research into UGTs from the plant Pseudolarix amabilis, the natural source of pseudolaric acids, would be a logical starting point for identifying candidate enzymes. psu.edunih.gov

Enzyme Characterization and Reaction Kinetics

Once a candidate UGT is identified, its characterization would be paramount. This involves expressing the enzyme in a suitable host system, such as E. coli or yeast, and purifying it. Subsequent kinetic studies would determine key parameters such as the Michaelis-Menten constant (Km) for both Pseudolaric acid A and UDP-glucose, and the catalytic efficiency (kcat/Km). This data provides a quantitative measure of the enzyme's affinity for its substrates and its catalytic power.

Table 1: Hypothetical Kinetic Parameters for a UGT Catalyzing Pseudolaric Acid A Glucosylation

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Pseudolaric acid A | Value | Value | Value |

| UDP-glucose | Value | Value | Value |

| This table represents a template for data that would be generated from future experimental work, as no such data currently exists. |

Metabolic Fate and In Vivo Biotransformation Pathways

Following its formation, Pseudolaric Acid A β-D-glucoside would be subject to various metabolic processes within a biological system. These biotransformation pathways determine the compound's duration of action and the nature of its metabolites.

Glucosylation and Hydrolysis Reactions in Biological Matrices

In vivo, the glycosidic bond of Pseudolaric Acid A β-D-glucoside is susceptible to hydrolysis by β-glucosidases, enzymes that cleave the β-glucosidic linkage to release the aglycone, Pseudolaric acid A, and a glucose molecule. nih.gov This deglucosylation can occur in various biological matrices, including the gut microbiome and within tissues. mdpi.com The balance between the forward reaction of glucosylation by UGTs and the reverse reaction of hydrolysis by β-glucosidases would dictate the in vivo concentration of both the glucoside and its aglycone. nih.govkhanacademy.org

Identification of Pseudolaric Acid A β-D-glucoside Metabolites

The biotransformation of Pseudolaric Acid A β-D-glucoside is not limited to hydrolysis. The aglycone, Pseudolaric acid A, once released, can undergo further metabolic modifications, such as oxidation, reduction, or conjugation with other molecules. It is also possible that the intact glucoside could be metabolized. The identification of these metabolites is crucial for a complete understanding of the compound's pharmacological and toxicological profile. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the isolation and structural elucidation of these metabolites from in vivo or in vitro metabolism studies.

Table 2: Potential Metabolites of Pseudolaric Acid A β-D-glucoside

| Metabolite | Biotransformation Reaction |

| Pseudolaric acid A | Hydrolysis |

| Oxidized Pseudolaric acid A | Oxidation |

| Reduced Pseudolaric acid A | Reduction |

| Pseudolaric acid A-conjugate | Conjugation |

| This table lists hypothetical metabolites that could be formed. Further research is required for their identification and characterization. |

Influence of Endogenous Enzymes on PseudolaricacidAbeta-D-glucoside Stability

Specific studies on the influence of endogenous enzymes on the stability of this compound are limited. However, it is known that glycosylation can significantly impact the stability of natural products. The glycosidic bond can be susceptible to cleavage by glycosidases, which would release the aglycone, pseudolaric acid A. The presence and activity of such enzymes within the plant or in microbial environments could affect the half-life and bioavailability of the compound. The stability of diterpenoid glycosides is also influenced by factors such as pH and temperature, which can affect enzyme activity.

Heterologous Biosynthesis Strategies for this compound and Analogs

The production of this compound through heterologous biosynthesis, where the genetic machinery for its production is transferred to a host organism, presents a promising alternative to extraction from natural sources. While specific research on the heterologous production of this compound is not yet available, strategies employed for other complex diterpenoids can provide a framework.

Genetic Engineering of Host Organisms for Enhanced Production

The successful heterologous production of diterpenoids often relies on extensive genetic engineering of the host organism, typically Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. Key strategies include:

Enhancing Precursor Supply: Overexpression of genes in the native MVA pathway of yeast, such as those encoding for HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate synthase (ERG20), can increase the pool of the precursor FPP. Further introduction of a geranylgeranyl pyrophosphate synthase (GGPS) is essential to produce the C20 precursor GGPP required for diterpenoid synthesis.

Introducing the Biosynthetic Pathway: The genes encoding the specific terpene synthase and cytochrome P450 enzymes responsible for converting GGPP to the pseudolaric acid A core would need to be identified and introduced into the host.

Expressing Glycosyltransferases: A suitable UDP-glycosyltransferase (UGT) capable of glycosylating pseudolaric acid A at the correct position would be required for the final step.

The table below outlines potential genetic targets for enhancing diterpenoid production in a yeast host system.

| Gene Target | Enzyme | Function | Engineering Strategy |

| tHMG1 | Truncated HMG-CoA reductase | Key enzyme in the mevalonate (B85504) pathway | Overexpression |

| ERG20 | Farnesyl pyrophosphate synthase | Produces FPP | Overexpression |

| GGPS | Geranylgeranyl pyrophosphate synthase | Converts FPP to GGPP | Heterologous expression |

| Terpene Synthase | Diterpene synthase | Cyclizes GGPP to form the diterpene scaffold | Heterologous expression |

| Cytochrome P450s | Oxidizing enzymes | Modify the diterpene scaffold | Heterologous expression |

| UGT | UDP-glycosyltransferase | Attaches a sugar moiety to the aglycone | Heterologous expression |

Optimization of Fermentation and Bioreactor Conditions for Biosynthesis

To maximize the yield of a heterologously produced compound like this compound, optimization of the fermentation process is critical. This involves controlling various physical and chemical parameters within the bioreactor to ensure optimal growth of the engineered host and efficient enzymatic activity.

Key fermentation parameters that would require optimization include:

Temperature: Maintaining the optimal temperature for both microbial growth and enzyme function.

pH: Controlling the pH of the culture medium to ensure enzyme stability and activity.

Dissolved Oxygen: Supplying adequate oxygen for aerobic respiration and enzymatic reactions, particularly for cytochrome P450s.

Carbon Source: Providing a suitable carbon source, such as glucose or glycerol, to fuel cell growth and product biosynthesis.

Nutrient Feed Strategy: Implementing a fed-batch or continuous culture strategy to maintain optimal nutrient levels and prevent the accumulation of toxic byproducts.

The following table summarizes key parameters for fermentation optimization.

| Parameter | Typical Range for Yeast Fermentation | Rationale for Optimization |

| Temperature | 25-30°C | Balances cell growth and protein expression/stability. |

| pH | 4.5-6.5 | Maintains enzyme activity and cell viability. |

| Dissolved Oxygen | >20% saturation | Essential for aerobic metabolism and P450 enzyme function. |

| Carbon Source | Glucose, Glycerol, Ethanol | Primary energy and carbon source for the host. |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Salts | Essential for protein synthesis and cell growth. |

Structure Activity Relationship Sar Studies of Pseudolaricacidabeta D Glucoside

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. wikipedia.orgijnrd.org A QSAR model is expressed as a mathematical equation that quantitatively links chemical structure to biological effect. wikipedia.org While specific QSAR models for PseudolaricacidAbeta-D-glucoside are not prominently featured in published literature, the established methodologies are applicable. Such studies on related natural products demonstrate the process of developing predictive models for biological activity. nih.govnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound and its potential derivatives, these descriptors would be calculated to quantify variations in their chemical features. These descriptors are generally categorized as 1D, 2D, or 3D depending on the dimensionality of the molecular representation they are derived from. nih.gov

Key descriptors relevant for QSAR analysis include:

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), which influences membrane permeability, and molecular refractivity (MR), which relates to molecular volume and polarizability. ijnrd.orgdtu.dk

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. These are crucial for understanding how a molecule interacts with biological receptors. nih.gov

Topological Descriptors: Also known as constitutional descriptors, these are 2D descriptors that describe the atomic connectivity within the molecule, including size, shape, and degree of branching.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, which are critical for determining how well a molecule fits into a receptor's binding site.

Table 1: Representative Computational Descriptors for QSAR Studies

In a typical QSAR study of pseudolaric acid derivatives, these descriptors would be calculated for a series of compounds with known biological activities. Statistical methods would then be employed to build a model linking the descriptors to the activity. nih.gov

The development of a QSAR model is incomplete without rigorous statistical validation to ensure its robustness, reliability, and predictive power. Validation assesses how well the model can predict the activity of new, untested compounds. tandfonline.com Key statistical parameters used for model validation include the coefficient of determination (r²) and the cross-validated correlation coefficient (q²).

A high r² value (close to 1.0) indicates a strong correlation between the descriptors and the biological activity for the training set of compounds. However, a high r² can sometimes result from overfitting the data. Therefore, internal and external validation techniques are crucial. Leave-one-out cross-validation is a common internal validation method that yields a q² value. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov The difference between r² and q² should not be large, as a significant gap can suggest model overfitting. tandfonline.com

Table 2: Key Statistical Parameters for QSAR Model Validation

Stereochemical Structure-Activity Relationship (S-SAR) Analysis

The biological activity of complex natural products is often highly dependent on their specific three-dimensional arrangement, or stereochemistry. S-SAR analysis focuses on how the spatial orientation of atoms and functional groups affects interactions with chiral biological targets like enzymes and receptors.

The structure of Pseudolaric Acid B is a prime example of stereochemical importance. It possesses a complex tricyclic core featuring a fused [5-7] polyhydroazulene ring system with four contiguous stereocenters. nih.gov The synthesis and biological evaluation of its stereoisomers are critical for understanding which spatial features are essential for activity. It has been noted that PAB exhibits significantly higher potency in antifungal and cytotoxic assays compared to its natural epimer, Pseudolaric Acid A, which differs in stereochemistry. nih.govrsc.org This difference underscores the critical role of the specific arrangement of substituents on the core structure for its biological function.

Correlation of Structural Modifications with Biological Responses

Modifying the chemical structure of a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing efficacy, altering selectivity, or improving pharmacokinetic properties. Extensive research on modifying the Pseudolaric Acid B scaffold has yielded crucial insights into which functional groups are essential for its biological activity.

Key findings from these studies include:

The Carboxylic Acid Group (C-2): The free carboxylic acid at the C-2 position appears vital for antifungal activity. Studies have shown that methylating this group to form a methyl ester or hydrolyzing the sidechain leads to a loss of activity against various fungal species, including Candida spp. nih.gov

The Acetyl Group (C-16): The acetyl group on the side chain is a key site for modification. Replacing or altering this group has been shown to significantly impact anti-proliferative activity.

Esterification and Amidation: In contrast to the loss of antifungal activity, esterification of the C-2 carboxylic acid has led to derivatives with potent immunosuppressive and antitumor activities. tandfonline.comnih.gov For example, one derivative (Compound D3), created through modification, exhibited an anti-proliferative IC₅₀ value of 0.21 µM against the HCT-116 cancer cell line, a 5.3-fold increase in potency compared to the parent PAB. nih.gov Similarly, other derivatives with modified ester functionalities showed excellent inhibitory activity on murine T-cells, suggesting potential as immunosuppressive agents. tandfonline.com

Glycosylation: The presence of the β-D-glucoside moiety in this compound is a significant structural modification. Glycosylation of natural products is a well-known strategy to increase water solubility and alter biological activity. The specific impact of this glucoside group on the antifungal, antitumor, or immunosuppressive profile of the pseudolaric acid core requires direct comparative studies.

Table 3: Correlation of Structural Modifications of Pseudolaric Acid B with Biological Activity

These findings collectively demonstrate that the biological activity of the pseudolaric acid scaffold can be finely tuned through chemical modification. The free carboxyl group is critical for antifungal effects, whereas modifications at this and other sites can unlock or enhance potent antitumor and immunosuppressive activities.

In-depth Analysis Reveals Lack of Specific Pharmacological Data for Pseudolaric acid A beta-D-glucoside

Despite its identification as a distinct natural compound, specific pharmacological studies on the enzyme and receptor interactions of Pseudolaric acid A beta-D-glucoside are not available in the current scientific literature. A comprehensive search for data pertaining to its effects on alpha-glucosidase, other glycosyl hydrolases, and receptor binding has yielded no specific experimental results.

Pseudolaric acid A beta-D-glucoside is recognized as a diterpenoid glycoside isolated from the root bark of the golden larch, Pseudolarix amabilis. biosynth.comnih.govpsu.edu While its existence and general classification as a bioactive compound with potential antifungal and anticancer properties are documented, detailed investigations into its specific mechanisms of action, particularly concerning enzyme inhibition and receptor modulation, remain unpublished. biosynth.comtargetmol.commedchemexpress.com

Pharmacological Mechanism Investigations Excluding Clinical Human Trial Data

Receptor Binding and Modulation Studies

Ligand-Receptor Interaction Profiling

Currently, there is limited specific information available in published literature detailing the comprehensive ligand-receptor interaction profile of PseudolaricacidAbeta-D-glucoside. The mode of action for this compound is generally understood to involve the modulation of specific enzymatic activities and receptor responses, which contribute to its biological effects at a cellular level. biosynth.com

Further research is required to fully elucidate the direct molecular targets and characterize the binding affinities and interaction patterns of this compound with various protein receptors. Such studies are crucial for a complete understanding of its pharmacological profile.

Signaling Pathway Modulation in Cellular Models

While direct evidence for this compound is scarce, studies on the closely related aglycone, Pseudolaric acid B (PAB), provide significant insights into how this class of compounds may influence key cellular signaling pathways.

Research on the related compound, Pseudolaric acid B (PAB), has demonstrated its ability to interfere with the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway, a critical cascade for cell proliferation and survival. nih.govcusabio.comcellsignal.com In studies using triple-negative breast cancer (TNBC) cells, PAB was shown to inhibit the PI3K/AKT/mTOR pathway. nih.gov

Key findings from these studies on PAB include:

Dose-dependent Inhibition: PAB inhibited the phosphorylation of both AKT and mTOR in a dose-dependent manner without affecting the total protein levels of AKT and mTOR. nih.gov

Upstream Regulation: The compound was found to decrease the levels of PI3K (p110β), an upstream component of the pathway. nih.gov

Apoptosis Induction: The pro-apoptotic effects of PAB were enhanced when used in combination with a known PI3K inhibitor (LY294002), suggesting that the compound's ability to induce cell death is mediated, at least in part, through the suppression of this pathway. nih.gov

A derivative of PAB, Hexahydropseudolaric acid B, has also been shown to attenuate Akt activation in mechanistic studies. nih.gov

Table 1: Effect of Pseudolaric Acid B (PAB) on PI3K/AKT/mTOR Pathway Components in MDA-MB-231 Cells

| Protein | Effect of PAB Treatment | Reference |

| PI3K (p110β) | Decreased expression | nih.gov |

| p-AKT (Ser473) | Decreased phosphorylation | nih.gov |

| p-mTOR (Ser2448) | Decreased phosphorylation | nih.gov |

| Total AKT | No significant change | nih.gov |

| Total mTOR | No significant change | nih.gov |

Investigations into related pseudolaric acids have shown modulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Pseudolaric acid B (PAB) has been noted to inhibit the phosphorylation of ERK in certain cellular contexts. nih.gov

Regarding the Wnt signaling pathway, research has indicated that PAB can inhibit PAX2 expression through this pathway in HeLa cervical cancer cells, which contributes to the promotion of apoptosis. nih.gov

There is currently no direct scientific evidence available from the reviewed sources that specifically links this compound or its related compounds, like Pseudolaric acid B, to the modulation of the cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling pathway. elifesciences.org

Exploration of Specific Receptor Targets (e.g., SGLTs, GPCRs)

Detailed studies identifying the specific receptor targets for this compound, such as Sodium-glucose cotransporters (SGLTs) or G-protein coupled receptors (GPCRs), are not extensively covered in the available literature. While the compound is known to interact with cellular pathways, its direct engagement with these particular receptor families has not been established. biosynth.com

Cellular Mechanistic Studies (In Vitro Preclinical Models)

In vitro studies have been fundamental in characterizing the biological activities of pseudolaric acids. While comprehensive mechanistic studies on this compound are still emerging, research on related compounds, particularly Pseudolaric acid B (PAB), has provided a foundational understanding of its cellular effects.

PAB has been identified as a microtubule-destabilizing agent. nih.gov In vitro assays have shown that PAB inhibits the polymerization of tubulin, which disrupts the formation of mitotic spindles and leads to cell cycle arrest at the G2/M transition, ultimately inducing apoptosis. nih.gov

Further in vitro investigations in various cancer cell lines have revealed that PAB's pro-apoptotic activity is associated with the mitochondrial pathway. nih.gov This is evidenced by:

Collapse of the mitochondrial membrane potential. nih.gov

Accumulation of reactive oxygen species (ROS). nih.gov

Release of cytochrome c. nih.gov

Modulation of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov

Activation of executioner caspases, including cleaved caspase-3 and cleaved caspase-9, and cleavage of PARP. nih.gov

Additionally, PAB has been shown to inhibit the migration and invasion of cancer cells in vitro, a mechanism linked to the suppression of the epithelial-mesenchymal transition (EMT). nih.gov

Table 2: Summary of In Vitro Cellular Effects of Pseudolaric Acid B (PAB)

| Cellular Process | Observed Effect | Key Molecular Markers | Reference |

| Cell Cycle | Arrest at G2/M phase | Decreased CDK1 and Cyclin B1 | nih.govnih.gov |

| Apoptosis | Induction via mitochondrial pathway | Increased cleaved Caspase-3/9, Bax; Decreased Bcl-2 | nih.gov |

| Microtubule Dynamics | Inhibition of tubulin polymerization | Disruption of mitotic spindles | nih.gov |

| Cell Migration & Invasion | Inhibition | Regulation of E-cadherin, N-cadherin, Vimentin | nih.gov |

Effects on Cellular Proliferation and Differentiation

There is a notable absence of specific research findings on the direct effects of Pseudolaric acid A β-D-glucoside on cellular proliferation and differentiation. A thorough review of scientific databases indicates that while the compound is commercially available for research purposes and has been identified as a constituent of Pseudolarix amabilis extracts, dedicated studies to elucidate its specific impact on these fundamental cellular processes have not been published. biosynth.combiocat.com

Consequently, there is no available data to populate a table on its effects on various cell lines or the specific molecular pathways it might modulate to influence cell growth or specialization. While general antifungal and anticancer activities have been attributed to the broader class of pseudolaric acids, the precise contribution and mechanisms of the β-D-glucoside of Pseudolaric acid A remain to be investigated. smolecule.comtargetmol.com

Influence on Cellular Metabolic Processes

Similar to the lack of data on cellular proliferation, there is no specific information available in the scientific literature regarding the influence of Pseudolaric acid A β-D-glucoside on cellular metabolic processes. Investigations into how this particular compound may alter metabolic pathways, such as glycolysis, mitochondrial respiration, or lipid metabolism, have not been reported.

Therefore, no data tables detailing its effects on metabolic markers or pathways can be presented. The potential for Pseudolaric acid A β-D-glucoside to interact with and modulate cellular metabolism remains an open area for future research.

Synthetic Chemistry and Derivatives of Pseudolaricacidabeta D Glucoside

Synthetic Routes for PseudolaricacidAbeta-D-glucoside Analogs

The synthesis of analogs of this compound is a challenging endeavor due to the complex, sterically hindered tricyclic core of the aglycone and the need for stereoselective attachment of the glucose moiety. Synthetic strategies generally involve either the total synthesis of the aglycone followed by glycosylation or the derivatization of the naturally occurring pseudolaric acids.

The introduction of a β-D-glucoside linkage to the pseudolaric acid scaffold is a critical step in the synthesis of this compound and its analogs. Both chemical and enzymatic methods are, in principle, applicable for this transformation, although specific examples for pseudolaric acids are not extensively documented in the literature.

Chemical Glycosylation:

Chemical glycosylation typically involves the reaction of a glycosyl donor, an activated form of the sugar, with a glycosyl acceptor, the aglycone. Key considerations for the glycosylation of complex natural products like pseudolaric acid include the selection of an appropriate glycosyl donor and promoter system to achieve high yield and stereoselectivity (β-selectivity in this case), and the need for protecting groups on both the sugar and the aglycone to prevent unwanted side reactions.

Commonly used glycosyl donors for such syntheses include glycosyl halides, thioglycosides, and trichloroacetimidates. The choice of donor and reaction conditions is crucial to control the stereochemical outcome at the anomeric center. For instance, the use of a participating group at the C-2 position of the glucose donor (e.g., an acetyl group) can favor the formation of the desired β-glycosidic bond through neighboring group participation.

Enzymatic Glycosylation:

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high regio- and stereoselectivity without the need for extensive protecting group strategies. nih.gov Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. nih.gov Glycosynthases, engineered glycosidases, can also be employed for the synthesis of glycosides. nih.gov

The application of enzymatic glycosylation to pseudolaric acid would require a glycosyltransferase that accepts the complex diterpene as a substrate. While this approach is highly attractive for its efficiency and selectivity, the identification and optimization of a suitable enzyme for this specific transformation remain a research challenge.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, derivatization efforts would focus on modifying both the aglycone and the sugar moiety to probe key interactions with its biological target.

A recent study detailed the design and synthesis of 27 derivatives of Pseudolaric acid B (PAB), the aglycone of the corresponding glucoside, to explore their anti-tumor activities. nih.gov These modifications primarily focused on the carboxyl group and other reactive sites on the diterpenoid core. The resulting analogs showed varied and, in some cases, enhanced anti-proliferative activity against several cancer cell lines, highlighting the potential for structural modification to improve therapeutic properties. nih.gov

A comprehensive review by Chiu and colleagues outlines various chemical transformations that have been applied to pseudolaric acids A and B. psu.edu These include modifications at the C-4 acetate, the C-19 ester, and the side chain. psu.edu Such derivatization strategies provide a toolbox for creating a diverse library of analogs for SAR studies.

Table of SAR Findings for Pseudolaric Acid B Derivatives nih.gov

| Compound | Modification | Cell Line | IC50 (µM) |

| PAB | Parent Compound | HCT-116 | 1.89 |

| D3 | Amide derivative | HCT-116 | 0.45 |

| D15 | Ester derivative | HCT-116 | 0.88 |

This table presents a selection of data from the study to illustrate the impact of derivatization on biological activity.

The synthesis of these derivatives often involves standard organic chemistry reactions such as esterification, amidation, and etherification at the available functional groups of the pseudolaric acid core. The total synthesis of the pseudolaric acid skeleton, as achieved by several research groups, also opens up possibilities for introducing a wider range of modifications at various positions of the molecule, which would be inaccessible from the natural product itself. nih.govfigshare.comthieme.de

Radiolabeling for Mechanistic Tracing

Radiolabeling is an indispensable tool in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as for identifying its molecular targets. The incorporation of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of this compound would enable its sensitive detection and quantification in biological systems.

While there are no specific reports in the searched literature detailing the radiolabeling of this compound, general strategies for labeling complex natural products can be considered. One study on the synthesis of pseudolaric acid B mentioned the preparation of a key intermediate that could potentially serve as a substrate for generating a radiolabeled analog for mechanistic studies, although the actual radiolabeling was not described. researchgate.net

Common methods for introducing a radiolabel include:

Tritium Labeling: Tritium is a widely used isotope in metabolic studies due to its high specific activity. nih.govnih.gov Methods for tritium labeling include catalytic tritium exchange with a suitable precursor, reduction of a double bond or a carbonyl group with tritium gas, or the use of tritiated building blocks in the synthesis. nih.govdtu.dk For this compound, a precursor with a halogen or an unsaturated bond at a strategic position could be synthesized and subsequently subjected to catalytic tritiation. dtu.dk

Carbon-14 Labeling: Carbon-14 labeling often involves the incorporation of a ¹⁴C-labeled building block during the total synthesis of the molecule. This approach is generally more synthetically demanding but can provide a label that is less prone to metabolic loss.

The development of a radiolabeled version of this compound would be a significant step forward in understanding its pharmacokinetic profile and its mechanism of action at the molecular level.

Analytical Method Development and Optimization for Pseudolaricacidabeta D Glucoside

Development of Quantitative Detection Methods

The accurate quantification of Pseudolaric acid A β-D-glucoside is fundamental for quality control and pharmacological research. Method development has centered on chromatographic and associated spectroscopic techniques to ensure sensitivity, specificity, and reliability.

Chromatographic Techniques (e.g., HPLC-UV, HPLC-ESI/MSn, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for the quantitative analysis of Pseudolaric acid A β-D-glucoside. Specifically, Reversed-Phase HPLC (RP-HPLC) methods have been successfully developed and implemented.

One established RP-HPLC method facilitates the rapid and simultaneous analysis of five pseudolaric acids, including Pseudolaric acid A-O-β-D-glucopyranoside, from the root bark (Cortex Pseudolaricis). nih.gov This method utilizes a C18 analytical column and a gradient elution program with a mobile phase composed of acetonitrile (B52724) and 0.10% acetic acid, achieving separation within seven minutes. nih.gov Another validated method also employs an Inertsil ODS-3 column with a gradient of methanol (B129727) and 0.5% aqueous acetic acid. nih.govnih.gov

Detection for these HPLC methods is typically performed using a UV detector. The UV detection wavelength is commonly set at 260 nm or 262 nm, which provides a strong absorbance for the pseudolaric acid chromophore. nih.govnih.govnih.gov While HPLC coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI/MSn) is a powerful technique for the quantification of various glucosides and antibiotics, specific, detailed applications for the routine quantification of Pseudolaric acid A β-D-glucoside are less commonly reported in favor of the more accessible HPLC-UV methods. medchemexpress.comgoogle.com

Research Highlight: RP-HPLC Method Parameters

| Parameter | Condition/Value | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govnih.gov |

| Stationary Phase (Column) | C18 (e.g., 4.6 mm x 150 mm i.d. or Inertsil ODS-3) | nih.govnih.gov |

| Mobile Phase | Gradient of Acetonitrile and 0.10% Acetic Acid OR Methanol and 0.5% Acetic Acid | nih.govnih.gov |

| Detection | UV Spectrophotometry | nih.gov |

| Wavelength | 260 nm or 262 nm | nih.govnih.gov |

| Analysis Time | Approximately 7 minutes for separation of five compounds | nih.gov |

Spectroscopic Approaches

Spectroscopic techniques are integral to the detection and analysis of Pseudolaric acid A β-D-glucoside, primarily when coupled with chromatographic systems.

For quantitative purposes, Ultraviolet-Visible (UV-Vis) spectroscopy is the most common approach, serving as a standard detector in HPLC systems. The absorbance of the compound at a specific wavelength (e.g., 260 nm) is measured and correlated to its concentration. nih.gov

While not typically used for routine quantification, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation. researchgate.net Techniques like ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the isolated glucoside. researchgate.net Mass spectrometry, particularly when linked with liquid chromatography (LC-MS), provides molecular weight information and fragmentation patterns that confirm the identity of the compound in complex mixtures.

Method Validation Parameters (e.g., Specificity, Linearity, Detection Limits)

Validation is a critical step to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. For the quantitative detection of Pseudolaric acid A β-D-glucoside, HPLC methods have been rigorously validated according to established guidelines. Key validation parameters that have been assessed include specificity, linearity, detection limits, quantification limits, precision, and accuracy.

The methods demonstrate excellent linearity, with correlation coefficients (r²) consistently exceeding 0.9999 within the tested concentration ranges. nih.govnih.gov The sensitivity of these methods is high, with low limits of detection (LOD) and quantification (LOQ). nih.gov Furthermore, the methods show high accuracy, with recovery values for spiked samples falling between 94.3% and 106.1%, and excellent precision, with relative standard deviations (R.S.D.) for intra- and inter-day variations being less than 4.67%. nih.govnih.govnih.gov

Table of Method Validation Findings

| Validation Parameter | Reported Value/Range | Source |

|---|---|---|

| Linearity (r²) | > 0.9999 | nih.govnih.gov |

| Limit of Detection (LOD) | 8.26 - 16.66 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 27.54 - 55.53 ng/mL | nih.gov |

| Accuracy (Recovery) | 94.3% - 106.1% | nih.govnih.gov |

| Precision (Repeatability R.S.D.) | < 0.57% | nih.govnih.gov |

| Precision (Intermediate Precision R.S.D.) | < 4.67% | nih.govnih.gov |

Optimization of Extraction and Isolation Protocols from Natural Sources

Efficiently extracting and isolating Pseudolaric acid A β-D-glucoside from Cortex Pseudolaricis is crucial for obtaining sufficient quantities for research and potential therapeutic use. Optimization focuses on maximizing yield and purity while minimizing solvent consumption and extraction time.

Advanced Extraction Techniques (e.g., Accelerated Solvent Extraction, Microwave-Assisted Extraction)

Advanced extraction techniques like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) offer significant advantages over conventional methods by using elevated temperatures and pressures or microwave energy to improve extraction efficiency and reduce time and solvent use. ASE, for instance, is an automated technique that uses common solvents at high temperatures and pressures to rapidly extract compounds from solid matrices. MAE utilizes microwave energy to heat the solvent and sample, leading to faster and more efficient extraction of bioactive compounds.

While these modern techniques are widely applied for the extraction of natural products, specific documented applications of ASE or MAE for the targeted extraction of Pseudolaric acid A β-D-glucoside are not extensively reported in the reviewed literature. However, research has been conducted to optimize traditional solvent extraction methods for pseudolaric acids. One study successfully modified the extraction procedure by employing an orthogonal array experimental design to optimize key parameters, including extraction time, solvent volume, and the number of extraction cycles, resulting in a much simpler and more efficient protocol. nih.gov

Purification Strategies (e.g., Preparative Liquid Chromatography)

Following initial extraction, purification is necessary to isolate Pseudolaric acid A β-D-glucoside from the crude extract. Preparative liquid chromatography is a key strategy for achieving high-purity compounds.

High-Speed Counter-Current Chromatography (HSCCC), a form of preparative liquid chromatography that operates without a solid support matrix, has been successfully used for the preparative isolation of pseudolaric acids and their glucosides from the methanol extract of Pseudolarix kaempferi. researchgate.net In one study, a two-phase solvent system of n-hexane/ethyl acetate/methanol/water was employed at different ratios to effectively separate the target compounds. researchgate.net This HSCCC method yielded 8 mg of Pseudolaric acid A-O-β-D-glucopyranoside from 0.5 g of crude extract, with a purity determined to be above 97% by HPLC analysis. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Pseudolaric acid A |

| Pseudolaric acid A-O-beta-D-glucopyranoside (Pseudolaric acid A β-D-glucoside) |

| Pseudolaric acid B |

| Pseudolaric acid B-O-beta-D-glucopyranoside |

| Pseudolaric acid C |

| Pseudolaric acid C1 |

| Pseudolaric acid C2 |

| Deacetylpseudolaric acid A |

| Acetonitrile |

| Acetic acid |

| Methanol |

| n-Hexane |

| Ethyl acetate |

Yield Optimization and Process Scalability

The efficient synthesis of Pseudolaric acid A beta-D-glucoside is a critical step in harnessing its potential for further research and development. Optimization of the reaction yield and the ability to scale up the production process are paramount for ensuring a consistent and economically viable supply of the compound. This section delves into the key factors influencing the yield of Pseudolaric acid A beta-D-glucoside and the considerations for transitioning from laboratory-scale synthesis to larger-scale production.

The enzymatic synthesis of glycosides, such as Pseudolaric acid A beta-D-glucoside, is a complex process influenced by a multitude of reaction parameters. researchgate.net Achieving a high yield requires a systematic approach to optimize these conditions. Key factors that significantly impact the yield include the choice of enzyme, substrate concentrations, temperature, pH, and the presence of organic co-solvents.

Recent advancements in biotechnology, particularly in protein engineering and recombinant DNA techniques, have significantly expanded the toolbox for enzymatic glycosylation. researchgate.netnih.gov Glycoside hydrolases and glycosyltransferases are the primary classes of enzymes employed for this purpose. beilstein-journals.org The selection of an appropriate enzyme with high activity and stability is a crucial first step. For instance, β-glucosidases from various sources, such as Fusarium oxysporum and almonds, have been successfully used in the synthesis of other alkyl-β-D-glucosides. nih.gov The specificity of the β-glucosidase towards the aglycone (in this case, Pseudolaric acid A) and the glycosyl donor is a key determinant of the final yield. nih.gov

The optimization of reaction conditions is typically achieved through systematic studies that evaluate the effect of individual parameters on the product yield. For example, in the kinetically controlled synthesis of a dipeptide precursor, the optimization of temperature, pH, and the ratio of acyl donor to nucleophile resulted in a significant yield improvement. nih.gov A similar approach can be applied to the synthesis of Pseudolaric acid A beta-D-glucoside.

The following interactive table summarizes key parameters and their potential impact on the yield of enzymatic glycosylation, based on studies of related compounds.

| Parameter | Potential Effect on Yield | Rationale |

| Enzyme Source | High | Different enzymes exhibit varying substrate specificities and catalytic efficiencies. |

| Enzyme Concentration | Moderate to High | Higher enzyme concentrations can increase the reaction rate, but may also lead to higher costs. |

| Substrate Concentration (Pseudolaric acid A) | Moderate | High concentrations can lead to substrate inhibition, while low concentrations may result in a low overall yield. |

| Glycosyl Donor Concentration | Moderate to High | The type and concentration of the sugar donor can influence the transglycosylation efficiency. |

| Temperature | High | Affects enzyme activity and stability. An optimal temperature exists for each enzyme. |

| pH | High | Influences the ionization state of the enzyme's active site and the substrates. |

| Reaction Time | High | Sufficient time is required for the reaction to reach completion, but prolonged times can lead to product degradation. |

| Organic Co-solvents | Moderate | Can improve the solubility of hydrophobic substrates like Pseudolaric acid A, but may also affect enzyme activity. |

The scalability of the synthesis process is another critical consideration for the industrial production of bioactive glycosides. wur.nl Transitioning from a laboratory-scale synthesis to a larger, industrial-scale process presents several challenges. wur.nl These include maintaining optimal reaction conditions in a larger reactor volume, ensuring efficient mixing, and developing effective downstream processing for product purification. nih.gov

The design of the bioreactor system is a key aspect of process scalability. wur.nl Different reactor configurations, such as packed-bed or membrane reactors, can be employed to improve process efficiency and facilitate continuous production. wur.nl The use of immobilized enzymes, where the enzyme is physically confined or localized in a defined region of space, offers several advantages for large-scale production, including enzyme reusability and simplified product purification. nih.gov

The following table outlines key considerations for the process scalability of Pseudolaric acid A beta-D-glucoside synthesis.

| Factor | Key Consideration | Rationale |

| Reactor Design | Choice of reactor type (e.g., batch, fed-batch, continuous), mixing efficiency, and heat and mass transfer. | To maintain optimal reaction conditions and ensure process consistency at a larger scale. |

| Enzyme Immobilization | Selection of immobilization technique and support material. | To enhance enzyme stability, facilitate reuse, and simplify downstream processing. |

| Downstream Processing | Development of efficient and scalable purification methods (e.g., chromatography, crystallization). | To isolate the target compound with high purity and yield. |

| Process Control | Implementation of online monitoring and control of critical process parameters (e.g., temperature, pH, substrate concentration). | To ensure process robustness and reproducibility. |

| Economic Viability | Cost of raw materials (especially the enzyme), energy consumption, and overall process efficiency. | To determine the commercial feasibility of the production process. |

Computational and in Silico Research Applications

Molecular Docking Simulations

Molecular docking is a computational method that forecasts the most probable orientation of a ligand when it binds to a receptor to form a stable complex. journalijar.comijcrt.org This technique is extensively utilized to predict the binding mode and affinity of small molecules to protein targets. researchgate.net

The addition of a glucose moiety, as seen in Pseudolaric acid A beta-D-glucoside, is expected to modify the compound's solubility and binding properties. The larger size and the increased capacity for hydrogen bonding due to the glucose unit could result in different binding poses and affinities when compared to the aglycone.

Table 1: Predicted Binding Affinities of Structurally Related Compounds to Various Targets This table illustrates the application of molecular docking using data from compounds structurally related to Pseudolaric acid A beta-D-glucoside, as direct data for the latter is not available.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Computational Method |

| Polygonumins B | Butyrylcholinesterase (BChE) | -9.4 | Molecular Docking |

| Polygonumins C | Butyrylcholinesterase (BChE) | -9.5 | Molecular Docking |

| Polygonumins D | Butyrylcholinesterase (BChE) | -9.2 | Molecular Docking |

| Stearic acid | Peptide Deformylase (P. aeruginosa) | -5.9 | Molecular Docking |

| Eicosapentaenoic acid | Peptide Deformylase (E. coli) | -6.6 | Molecular Docking |

For Pseudolaric acid A , molecular docking has been crucial in pinpointing key amino acid residues and the nature of the interactions that stabilize the ligand-protein complex. In its interaction with Hsp90, for example, specific residues within the N-terminal domain are vital for recognition and binding. nih.gov These interactions typically comprise a mix of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The presence of a beta-D-glucoside group in Pseudolaric acid A would likely introduce further hydrogen bonding possibilities with polar residues in a target's binding pocket. Conversely, the bulkiness of the sugar moiety might introduce steric hindrance, potentially blocking access to binding sites that can accommodate the smaller aglycone. Further research is required to clarify these specific interactions for the glucoside derivative.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a detailed view of the conformational changes and stability of a ligand-protein complex over a period of time. frontiersin.orgrsc.org These simulations can corroborate docking findings and provide a more dynamic representation of the binding event.

Specific molecular dynamics simulation studies for Pseudolaric acid A beta-D-glucoside were not found in the reviewed literature. However, MD simulations have been conducted on the related compound, Pseudolaric acid B , in complex with targets such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Peroxisome proliferator-activated receptor gamma (PPARG), Epidermal growth factor receptor (EGFR), and Signal transducer and activator of transcription 3 (STAT3). researchgate.net Such studies are critical for understanding the stability of the complex and the dynamic interplay at an atomic level. It is anticipated that MD simulations for Pseudolaric acid A beta-D-glucoside would be highly beneficial in evaluating how the glucoside component influences the stability and dynamics of ligand-target interactions.

Bioinformatics and Cheminformatics Approaches

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features a molecule needs to exhibit a particular biological effect. dovepress.comnih.gov The resulting model can serve as a template to discover other molecules with similar biological activities.

No specific pharmacophore models for Pseudolaric acid A beta-D-glucoside have been reported. However, a study focusing on derivatives of Pseudolaric acid B revealed that modifications to the carboxylic acid group significantly affect its biological activity, indicating that this portion of the molecule is a key pharmacophoric element. mdpi.com For Pseudolaric acid A beta-D-glucoside, a pharmacophore model would likely incorporate features from both the diterpenoid structure and the glucose unit, such as hydrogen bond donors and acceptors, hydrophobic areas, and aromatic features.

Virtual screening is a computational method used to search extensive libraries of small molecules to identify those that are most likely to bind to a specific drug target. nanobioletters.commdpi.com

While no virtual screening studies using Pseudolaric acid A beta-D-glucoside as a query molecule have been documented, this approach has significant potential for discovering new biological targets for this natural product. A typical virtual screening workflow might involve using the 3D structure of the compound to screen against a database of protein structures to find potential binding partners. This could lead to the discovery of novel mechanisms of action and therapeutic uses. Considering the known antifungal and anti-angiogenic properties of pseudolaric acids, virtual screening could be instrumental in identifying the specific molecular targets responsible for these effects. nih.gov

Quantum Chemical Calculations for Electronic Properties

Nonetheless, it is valuable to discuss the methodologies and potential insights that such a study would provide. Density Functional Theory (DFT) is a predominant method used for these types of investigations on natural products. researchgate.net DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its reactivity, stability, and intermolecular interactions.

Key electronic properties that would be determined in a typical DFT study include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MESP): An MESP map illustrates the charge distribution across the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For a molecule like Pseudolaric acid A beta-D-glucoside, this would highlight reactive sites on the diterpenoid core and the glucoside moiety.

Were such a study to be conducted, the data would likely be presented in a format similar to the illustrative table below. This data would be invaluable for predicting the molecule's reactive behavior, understanding its interaction with biological targets at an electronic level, and guiding the rational design of synthetic derivatives with enhanced activity or stability.

Illustrative Data Table of Calculated Electronic Properties This table is for illustrative purposes only, demonstrating the typical data generated from DFT calculations. The values are not based on actual experimental or computational results for Pseudolaric acid A beta-D-glucoside.

| Calculated Parameter | Illustrative Value | Significance |

| Energy of HOMO | -6.5 eV | Represents the electron-donating ability of the molecule. |

| Energy of LUMO | -1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron; relates to the molecule's tendency to undergo oxidation. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added; relates to the molecule's tendency to undergo reduction. |

Future Directions and Emerging Research Avenues

Interdisciplinary Approaches for Comprehensive Understanding

A holistic understanding of Pseudolaric acid A β-D-glucoside necessitates a collaborative effort across multiple scientific fields. The intricate relationship between its chemical structure and biological function calls for an interdisciplinary approach that combines the expertise of natural product chemists, pharmacologists, and molecular biologists. biosynth.comontosight.ai By working in concert, these specialists can more effectively elucidate the compound's mechanisms of action and explore its therapeutic applications. biosynth.com

Future research will increasingly rely on the integration of chemical synthesis and biological evaluation. psu.edu Synthetic chemists can create analogues of Pseudolaric acid A β-D-glucoside, which can then be tested by biologists to understand structure-activity relationships. This iterative process of design, synthesis, and testing is crucial for optimizing the compound's efficacy and selectivity.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The advent of "omics" technologies, such as metabolomics and proteomics, offers an unprecedented opportunity to investigate the global effects of Pseudolaric acid A β-D-glucoside on biological systems. These powerful tools allow for the large-scale study of metabolites and proteins, providing a comprehensive snapshot of the molecular changes induced by the compound.

Metabolomics can reveal alterations in metabolic pathways following treatment with Pseudolaric acid A β-D-glucoside, offering insights into its mechanism of action. nih.gov For instance, a metabolomics analysis could identify specific metabolic signatures associated with the compound's antifungal or anticancer effects. biosynth.comtargetmol.com Similarly, proteomics can identify protein targets of Pseudolaric acid A β-D-glucoside and map the signaling pathways it modulates. nih.gov This information is invaluable for understanding how the compound exerts its biological effects at a molecular level.

Integrative analysis of proteomics and metabolomics data can provide a more complete picture of the compound's biological impact. nih.gov By correlating changes in protein expression with alterations in metabolite levels, researchers can uncover novel mechanisms and pathways affected by Pseudolaric acid A β-D-glucoside.

Development of High-Throughput Screening Assays

To accelerate the discovery of new therapeutic applications for Pseudolaric acid A β-D-glucoside and its derivatives, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of compounds against specific biological targets or cellular models. mdpi.com

Future HTS assays for Pseudolaric acid A β-D-glucoside could be designed to identify compounds with enhanced potency or selectivity for a particular target. nih.gov For example, a cell-based HTS assay could be used to screen for derivatives that are more effective at inhibiting the growth of specific cancer cell lines. nih.gov Target-based HTS assays, on the other hand, could be employed to find molecules that modulate the activity of a specific enzyme or receptor involved in a disease process. mdpi.com

Q & A

Q. What are the key structural and functional characteristics of Pseudolaric Acid A-O-β-D-glucoside, and how do they influence its pharmacological activity?

Pseudolaric Acid A-O-β-D-glucoside is a diterpenoid glycoside derived from Pseudolarix kaempferi. Its structure comprises a pseudolaric acid A core conjugated with a β-D-glucopyranoside moiety via an ester linkage. This glycosylation enhances solubility and bioavailability, which is critical for in vitro and in vivo pharmacological studies. The compound’s bioactivity, such as antitumor and anti-inflammatory effects, is attributed to its diterpenoid backbone, which modulates signaling pathways like NF-κB and MAPK .

Q. What validated analytical methods are recommended for quantifying Pseudolaric Acid A-O-β-D-glucoside in plant extracts?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is widely used. A C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18) and a mobile phase of acetonitrile/water (gradient elution) achieve optimal separation. Validation parameters include linearity (R² ≥ 0.99), precision (RSD < 2%), and recovery rates (95–105%) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the antitumor mechanisms of Pseudolaric Acid A-O-β-D-glucoside?

- In vitro models : Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response assays (IC₅₀ determination via MTT/WST-1).

- Mechanistic studies : Employ Western blotting to assess apoptosis markers (e.g., caspase-3, PARP cleavage) and qPCR for gene expression (e.g., Bax/Bcl-2 ratio).

- Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated cells. Discrepancies in IC₅₀ values across studies may arise from cell line heterogeneity or glycoside stability in culture media .

Q. How can structural modifications of Pseudolaric Acid A-O-β-D-glucoside enhance its therapeutic efficacy?

Semisynthetic derivatives, such as acetylated or methylated analogs, can improve metabolic stability. For example, replacing the glucoside with a galactoside moiety alters pharmacokinetic profiles. Characterization via NMR (¹H/¹³C) and mass spectrometry (HRMS) is essential to confirm structural integrity. Bioactivity comparisons should use standardized assays (e.g., NF-κB luciferase reporter systems) .

Q. What strategies resolve contradictions in reported cytotoxicity data for Pseudolaric Acid A-O-β-D-glucoside?

- Source variability : Authenticate plant material (e.g., DNA barcoding) and standardize extraction protocols (e.g., ethanol/water ratio).

- Data normalization : Use internal standards (e.g., taxol for cytotoxicity assays) and validate purity (HPLC ≥ 98%).

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies .

Q. What methodologies are optimal for isolating Pseudolaric Acid A-O-β-D-glucoside from complex botanical matrices?

- Extraction : Use accelerated solvent extraction (ASE) with ethanol/water (70:30 v/v) at 60°C.

- Purification : Sequential liquid-liquid partitioning (ethyl acetate/water) followed by preparative HPLC.

- Validation : Compare yields against certified reference standards (e.g., CAS 98891-44-2) .

Q. How do researchers address pharmacokinetic challenges in preclinical studies of Pseudolaric Acid A-O-β-D-glucoside?

- ADME profiling : Use LC-MS/MS to quantify plasma concentrations in rodent models.

- Metabolite identification : Employ UPLC-Q-TOF-MS for glucuronide/sulfate conjugates.

- Dose optimization : Conduct allometric scaling from in vitro IC₅₀ to in vivo doses (mg/kg) .

Methodological Resources

- Reference standards : CAS 98891-44-2 (≥97% purity) for HPLC calibration .

- Toxicity screening : Follow EPA guidelines for analog data extrapolation (e.g., gluconate cluster analysis) .

- Literature search : Use databases like PubMed, EMBASE, and institutional repositories with terms “Pseudolarix kaempferi,” “diterpenoid glycoside,” and “NF-κB inhibition” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.